BAY-299 is a potent, selective, small molecule inhibitor of bromodomains. [] Specifically, it exhibits high affinity for the bromodomains of BRPF2 (Bromodomain and PHD Finger-containing protein 2) and TAF1 (TATA-binding protein-associated factor 1), including its paralog TAF1L. [] This dual inhibitory action makes BAY-299 a valuable research tool for studying the roles of these proteins in various cellular processes, particularly those involving transcriptional regulation. []
BAY-299 belongs to a class of compounds known as bromodomain inhibitors, which interfere with the recognition of acetylated lysines by bromodomains. These inhibitors are crucial in modulating gene expression and have implications in cancer therapy due to their ability to target specific proteins involved in transcriptional regulation. The compound's structural characteristics allow it to selectively inhibit BRD1 and TAF1, which are part of larger histone acetyltransferase complexes involved in DNA repair and transcriptional activation .
The synthesis of BAY-299 involves a multi-step process that typically includes the condensation of specific amines with commercially available naphthalic anhydrides, followed by nucleophilic aromatic substitution reactions. The general synthetic route can be summarized as follows:
This synthetic pathway allows for the generation of various analogs, enabling structure-activity relationship studies to optimize potency and selectivity against target proteins .
BAY-299 has a molecular weight of 429.5 g/mol and features a complex structure that includes multiple functional groups conducive to its biological activity. The compound is soluble up to 10 mg/L in aqueous solutions, which is critical for its application in biochemical assays. The specific structural components facilitate interactions with the target bromodomains, allowing for effective inhibition of their function .
BAY-299 undergoes several key interactions that define its mechanism of action:
The mechanism through which BAY-299 exerts its effects involves competitive inhibition at the bromodomain sites of BRD1 and TAF1. By binding to these sites, BAY-299 disrupts the recognition of acetylated lysines on histones, thereby interfering with the recruitment of transcriptional coactivators necessary for gene expression. This action can lead to downstream effects on cell proliferation and differentiation, particularly in cancer cells where these pathways are often dysregulated .
BAY-299 exhibits several notable physical properties:
These properties are crucial for its functionality as a chemical probe in biological studies, allowing researchers to effectively explore its role in epigenetic regulation .
BAY-299 serves as a valuable tool in various scientific applications:
BAY-299 (chemical name: 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a synthetic small molecule with the molecular formula C₂₅H₂₃N₃O₄ and a molecular weight of 429.47 g/mol [1] [4]. Its structure features a benzoisoquinolinedione core linked to a 1,3-dimethylbenzimidazolone moiety through a tricyclic system (Figure 1). This architecture positions the compound as a lysine-acetylation (KAc) mimetic, enabling competitive binding to acetyl-lysine recognition sites [2] [9].
Key physicochemical properties include:
Table 1: Physicochemical Profile of BAY-299
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₃N₃O₄ |
Molecular Weight | 429.47 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
XLogP | 3.35 |
Solubility (DMSO) | 100 mM |
Storage Conditions | -20°C |
BAY-299 is a dual inhibitor targeting the bromodomains of BRD1 (BRPF2), TAF1, and TAF1L [1] [6]. These targets are critical epigenetic readers involved in chromatin remodeling and transcriptional regulation:
Notably, BAY-299 exhibits >30-fold selectivity for BRD1 and TAF1/TAF1L over other BRPF family members (BRPF1/BRPF3) and >300-fold selectivity over BRD4 [1] [6]. This specificity stems from its unique interaction with the ZA and BC loops of BRD1/TAF1, which differ from other bromodomains [9].
BAY-299 demonstrates nanomolar inhibition against its primary targets (Table 2) [1] [3] [6]:
Selectivity profiling across 48 bromodomains (via thermal shift assays and BROMOscan) shows minimal off-target activity:
Table 2: Inhibitory Potency and Selectivity of BAY-299
Target | IC₅₀ (Biochemical) | Cellular IC₅₀ (Histone Binding) | Selectivity vs. BRD4 |
---|---|---|---|
BRD1 (BRPF2 BD) | 67 nM | 575 nM (H4) / 825 nM (H3.3) | >300-fold |
TAF1 BD2 | 8 nM | 900 nM (H4) / 1,400 nM (H3.3) | >300-fold |
TAF1L BD2 | 106 nM | Not reported | >300-fold |
BRPF1 BD | 3,150 nM | >10,000 nM (H4) | >47-fold |
BRD4 BD1 | >10,000 nM | Not applicable | Baseline |
The discovery of BAY-299 originated from a high-throughput screen (HTS) of 3.5 million compounds, identifying a benzimidazolone-substituted benzoisoquinolinedione scaffold as a BRPF2-selective hit [2] [10]. Key SAR insights driving optimization included:
Table 3: Key SAR Modifications and Outcomes
Modification Site | Chemical Change | Impact on Activity |
---|---|---|
Naphthalimide moiety | Retention of tricyclic system | Essential for BRPF2 selectivity (ΔTm = 0.8°C) |
Position 6 (Benzimidazolone) | Methyl/methoxy addition | ↑ BRPF2 potency 4-fold; ↓ BRPF1 selectivity |
Position 6′ (Naphthalimide) | 3-Hydroxypropyl addition | ↑ Solubility; maintained dual inhibition |
Core carbonyl groups | No modification | Critical for TAF1 BD2 hydrogen bonding |
These strategies culminated in BAY-299, which achieves a unique dual-inhibition profile against BRD1 and TAF1/TAF1L with >30-fold selectivity over phylogenetically related bromodomains [2] [10]. Its cocrystal structures with BRPF2 (PDB: 5N49) and TAF1 validate the SAR-driven design [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1